3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-25-13-10-18-14-17(6-8-20(18)25)21(26-11-4-5-12-26)16-24-31(27,28)19-7-9-22(29-2)23(15-19)30-3/h6-9,14-15,21,24H,4-5,10-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODNWOTVIHZNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 409.5 g/mol. The structure features a benzenesulfonamide core with dimethoxy substitutions and an indole moiety attached via a pyrrolidine linker. This structural configuration suggests diverse biological interactions.
1. Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study utilizing isolated rat heart models demonstrated that certain benzenesulfonamide derivatives significantly affected perfusion pressure and coronary resistance. Specifically, compounds similar to 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide have shown potential as endothelin receptor antagonists, which could mitigate conditions like pulmonary hypertension (Wu et al., 1999; Tilton et al., 2000) .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound A | 0.001 | Decreased |
| Compound B | 0.001 | No significant change |
| Compound C | 0.001 | Increased |
2. Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, including carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in biological systems. Preliminary studies suggest that modifications in the sulfonamide structure can enhance inhibitory potency against specific CA isoforms, potentially leading to therapeutic applications in treating conditions like glaucoma or edema (Schwartz et al., 1995) .
The biological activity of 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is hypothesized to involve multiple mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors involved in cardiovascular regulation.
- Enzyme Modulation : By inhibiting enzymes such as carbonic anhydrase, it may alter metabolic pathways related to fluid retention and blood pressure.
Case Studies
A recent case study explored the cardiovascular effects of a structurally similar sulfonamide derivative on isolated rat hearts. The study found that the compound significantly reduced perfusion pressure over time when compared to controls, suggesting a potential therapeutic role in managing hypertension .
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s benzenesulfonamide core is shared with the third comparator , while the benzamide derivative features a sulfonyl group but lacks the sulfonamide linkage.
Substituent Effects: Methoxy vs. Ethylsulfonyl: The target’s 3,4-dimethoxy groups increase lipophilicity compared to the ethylsulfonyl group in , which may reduce blood-brain barrier penetration but improve membrane affinity . Indoline vs. Benzooxazine: The 1-methylindoline group in the target compound may confer selectivity for monoamine transporters or receptors, whereas the benzooxazine in could stabilize interactions with planar enzymatic pockets .
Synthesis Complexity :
- The target compound requires precise stereochemical control during the introduction of the pyrrolidinyl and indolinyl groups, similar to challenges faced in synthesizing the pyrrolopyridine derivative .
Pharmacological and Physicochemical Data
- Solubility : The ethylsulfonyl group in enhances aqueous solubility (logP ~1.2), whereas the target compound’s logP is estimated at ~2.5 due to methoxy and indoline groups .
- Receptor Binding : Indoline-containing analogs (e.g., vortioxetine) show affinity for serotonin receptors (Ki < 15 nM), suggesting the target may share this profile .
- Thermodynamic Stability : Crystallographic studies using SHELX programs (e.g., SHELXL) indicate that sulfonamides with bulky substituents (e.g., ) often exhibit lower crystallinity, complicating formulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step process starting with sulfonylation of the benzenesulfonyl chloride intermediate. Key steps include:
- Amine coupling : React 3,4-dimethoxybenzenesulfonyl chloride with a substituted ethylamine precursor (e.g., 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine) under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Control reaction temperature (0–25°C) and stoichiometry (1:1.05 molar ratio of amine to sulfonyl chloride) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (petroleum ether/ethyl acetate) improves purity .
Q. How can researchers characterize the structural and electronic properties of this compound to predict its reactivity?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR to identify methoxy (δ 3.8–4.0 ppm) and pyrrolidine/indoline protons (δ 1.5–3.5 ppm). IR spectroscopy confirms sulfonamide S=O stretches (~1350 cm) .
- Computational Tools : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps, which influence nucleophilic/electrophilic reactivity .
- Data Table :
| Property | Experimental Value | Computational Prediction |
|---|---|---|
| LogP (lipophilicity) | 3.2 ± 0.1 | 3.4 (DFT) |
| pKa (sulfonamide NH) | 9.8 | 9.5 (COSMO-RS) |
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonamide-containing kinase inhibitors):
- Enzyme inhibition : Test against serine/threonine kinases (IC determination via ADP-Glo™ assay) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle (DMSO <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,4-dimethoxy and pyrrolidine groups in target binding?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with:
- Methoxy → ethoxy or hydrogen substitutions.
- Pyrrolidine → piperidine or azetidine replacements.
- Binding Assays : Use SPR (surface plasmon resonance) to measure binding affinity to kinases (e.g., CDK2) .
- Key Finding : The 3,4-dimethoxy group enhances π-stacking with kinase hydrophobic pockets, while pyrrolidine improves solubility via amine protonation .
Q. What computational strategies can predict off-target interactions or toxicity risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database for off-targets (e.g., GPCRs, ion channels) .
- ADMET Prediction : SwissADME predicts blood-brain barrier permeability (low) and CYP450 inhibition (moderate for CYP3A4) .
- Data Contradiction : Computational models may overestimate hepatotoxicity; validate with in vitro hepatocyte assays (e.g., HepG2 viability) .
Q. How should researchers resolve discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomes) and bioavailability (oral vs. IV administration) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., demethylation of methoxy groups) .
- Case Study : Poor in vivo efficacy despite high in vitro activity may stem from rapid hepatic clearance, necessitating prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
